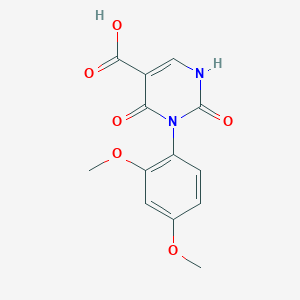
5-(Ethoxycarbonyl)naphthalene-1-boronic acid
説明
5-(Ethoxycarbonyl)naphthalene-1-boronic acid is a chemical compound with the molecular formula C13H13BO4 . It is used in research and has a molecular weight of 244.05 g/mol . The compound is usually stored in a refrigerated environment .
Molecular Structure Analysis
The InChI code for 5-(Ethoxycarbonyl)naphthalene-1-boronic acid is 1S/C13H13BO4/c1-2-18-13(15)11-7-3-6-10-9(11)5-4-8-12(10)14(16)17/h3-8,16-17H,2H2,1H3 .Chemical Reactions Analysis
Boronic esters, including 5-(Ethoxycarbonyl)naphthalene-1-boronic acid, can undergo a variety of transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . Protodeboronation of alkyl boronic esters is an area of ongoing research .Physical And Chemical Properties Analysis
5-(Ethoxycarbonyl)naphthalene-1-boronic acid has a molecular weight of 244.05 g/mol . It is typically stored in a refrigerated environment .科学的研究の応用
Sensing Applications
Naphthalene-based boronic acids have been utilized in the development of sensors, particularly for the detection of saccharides. For example, naphthalene-based fluorescent boronic acid isomers have been synthesized for ratiometric and off-on sensing of sugars at physiological pH. These compounds exhibit significant fluorescence changes upon binding with carbohydrates, making them potential sensors for sugar detection in biological systems (Gao, Zhang, & Wang, 2005).
Synthesis and Catalysis
In synthetic chemistry, differentially protected diboron compounds bearing a naphthalene moiety have been shown to undergo highly regioselective diboration with terminal alkynes, leading to 1-alkene-1,2-diboronic acid derivatives. These products can undergo selective cross-coupling, demonstrating the utility of naphthalene boronic acids in the synthesis of complex organic molecules (Iwadate & Suginome, 2010).
Material Science
Naphthalene boronic acids have also been investigated for their luminescent properties and potential use in electroluminescent devices. The synthesis and structural analysis of phenol-pyridyl boron complexes with naphthalene derivatives have demonstrated their bright blue luminescence, highlighting their applicability in the development of lighting and display technologies (Zhang, Huo, Ye, Zhang, Tian, & Wang, 2006).
Environmental and Analytical Chemistry
The extraction and purification of sugars from hemicellulose hydrolysates using boronic acid carriers have shown the potential of naphthalene boronic acids in environmental applications. Research has demonstrated that naphthalene-2-boronic acid can effectively extract sugars from aqueous solutions, suggesting a method for purifying and concentrating sugars from biomass (Griffin & Shu, 2004).
Biodegradation Studies
Studies on the biodegradation pathways of polycyclic aromatic hydrocarbons (PAHs) have identified carboxylated naphthalene derivatives as intermediates. This research provides insights into the environmental fate of PAHs and suggests potential strategies for their remediation (Zhang, Sullivan, & Young, 2004).
特性
IUPAC Name |
(5-ethoxycarbonylnaphthalen-1-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BO4/c1-2-18-13(15)11-7-3-6-10-9(11)5-4-8-12(10)14(16)17/h3-8,16-17H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIBPCFOMZMVHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC=C(C2=CC=C1)C(=O)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Ethoxycarbonyl)naphthalene-1-boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



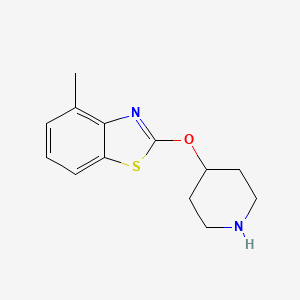
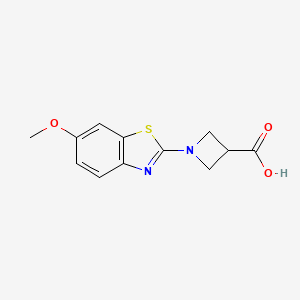
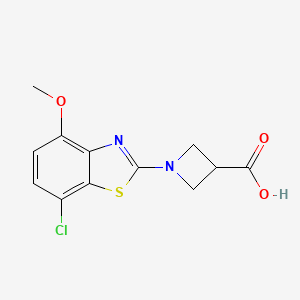
![2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B1425009.png)
![ethyl 2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylate](/img/structure/B1425010.png)
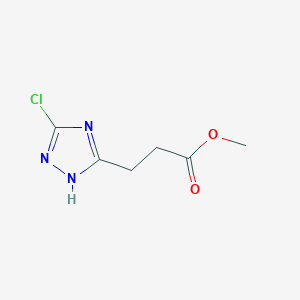
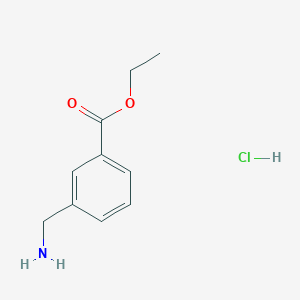
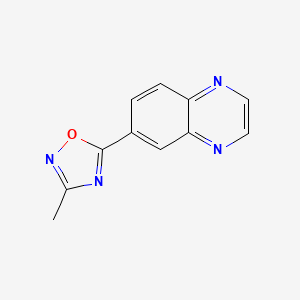
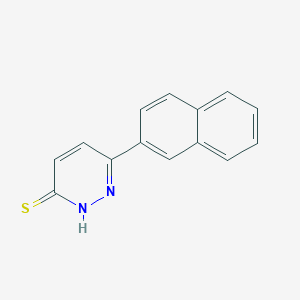
![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B1425017.png)
![2',5'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1425018.png)
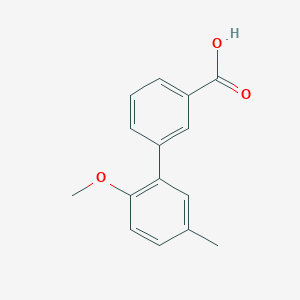
![3,7-Dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B1425021.png)
